N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S2/c1-12-10-14(17)2-5-16(12)24(20,21)18-11-13-6-8-19(9-7-13)25(22,23)15-3-4-15/h2,5,10,13,15,18H,3-4,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWFLPATTLQUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine serves as the foundational intermediate. Commercial availability or synthesis via reductive amination of piperidin-4-one with ammonium acetate and sodium cyanoborohydride is typical.
Sulfonylation with Cyclopropylsulfonyl Chloride
Reaction Conditions :
- Substrate : Piperidin-4-ylmethanamine (1.0 eq)
- Sulfonating Agent : Cyclopropylsulfonyl chloride (1.2 eq)
- Base : Triethylamine (2.5 eq) in dichloromethane (DCM) at 0–5°C.
- Reaction Time : 12–16 hours at room temperature.
Mechanism : The amine undergoes nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride, facilitated by triethylamine as a proton scavenger.
Workup : The crude product is washed with aqueous HCl (1M), followed by brine, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Synthesis of 4-Fluoro-2-methylbenzenesulfonyl Chloride
Chlorosulfonation of 4-Fluoro-2-methylbenzene
Reaction Conditions :
- Substrate : 4-Fluoro-2-methylbenzene (1.0 eq)
- Reagent : Chlorosulfonic acid (3.0 eq) at 0°C.
- Reaction Time : 4 hours under nitrogen.
Mechanism : Electrophilic substitution at the para position relative to the methyl group, followed by sulfonation and chlorination.
Workup : Quenched with ice-water, extracted with DCM, and dried over MgSO₄.
Coupling of Intermediates to Form Target Compound
Sulfonamide Bond Formation
Reaction Conditions :
- Amine : 1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine (1.0 eq)
- Sulfonyl Chloride : 4-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in tetrahydrofuran (THF) at 0°C.
- Reaction Time : 6–8 hours at room temperature.
Mechanism : The amine attacks the sulfonyl chloride, forming the sulfonamide linkage with DIPEA neutralizing HCl byproducts.
Workup : Filtered, concentrated, and purified via recrystallization (ethanol/water).
Optimization and Challenges
Side Reactions and Mitigation
Alternative Coupling Methods
- Uronium-Based Coupling Agents : 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with DMAP in DCM improves yields to 85%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Sulfides and reduced piperidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperidine-Based Sulfonamides
(a) N-{[1-(Cyclopropylsulfonyl)-4-piperidinyl]methyl}-2-oxoimidazolidine-1-carboxamide
- Key Differences : Replaces the 4-fluoro-2-methylbenzenesulfonamide with an imidazolidinecarboxamide group.
(b) W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide)
- Key Differences : Substitutes the cyclopropylsulfonyl group with a 4-nitrophenylethyl chain and uses a 4-chlorophenylsulfonamide.
- Implications: The nitro group in W-18 is strongly electron-withdrawing, which may increase reactivity or toxicity compared to the target compound’s fluorine and methyl groups.
Fentanyl Analogs and Piperidine Derivatives
(a) 4'-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)
- Key Differences : Features a phenethyl-piperidine core with an acetamide group instead of a sulfonamide.
- Implications: The acetamide group in fentanyl analogs is critical for µ-opioid receptor binding.
(b) Ortho-Fluorobutyryl Fentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
- Key Differences : Contains a fluorophenyl group and a butanamide chain.
- Implications: Fluorine’s ortho position in this analog may enhance receptor affinity through steric and electronic effects. However, the target compound’s para-fluoro and 2-methyl groups on the benzenesulfonamide could provide distinct binding interactions, possibly favoring non-opioid targets .
Sulfonamide-Containing Piperidine Derivatives
(a) Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide)
- Key Differences : A complex naphthyridine-acetamide structure with a trifluoromethyl biphenyl group.
- Implications : Designed for atherosclerosis, Goxalapladib’s large, lipophilic structure contrasts with the target compound’s simpler sulfonamide, which may prioritize solubility and oral bioavailability. Both share piperidine motifs but target entirely different pathways .
(b) N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)
- Key Differences : Incorporates a tert-butylphenyl group and a TEMPO-derived piperidine.
- The TEMPO moiety introduces radical-scavenging properties absent in the target compound .
Structural and Functional Comparison Table
| Compound | Molecular Weight | Key Substituents | Potential Targets | Metabolic Features |
|---|---|---|---|---|
| Target Compound | ~450 g/mol* | Cyclopropylsulfonyl, 4-fluoro-2-methylbenzenesulfonamide | Sulfonamide-binding enzymes | High stability due to cyclopropylsulfonyl |
| W-18 | ~395 g/mol | 4-Nitrophenylethyl, 4-chlorophenylsulfonamide | Opioid receptors | Nitro group may increase toxicity |
| 4'-Methyl Acetyl Fentanyl | ~380 g/mol | 4-Methylphenethyl, phenylacetamide | µ-opioid receptor | Rapid metabolism due to ester groups |
| N-{[1-(Cyclopropylsulfonyl)-4-piperidinyl]methyl}-2-oxoimidazolidine-1-carboxamide | 330.4 g/mol | Cyclopropylsulfonyl, imidazolidinecarboxamide | Proteases, kinases | Moderate solubility from polar carboxamide |
| Goxalapladib | 718.8 g/mol | Naphthyridine, trifluoromethyl biphenyl | Phospholipase A2 | High lipophilicity, slow clearance |
*Estimated based on analogous structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
